molecular formula C15H17ClN2O3S B2660096 6-chloro-N-(3-hydroxyphenyl)-N-(2-methylpropyl)pyridine-3-sulfonamide CAS No. 1375188-44-5

6-chloro-N-(3-hydroxyphenyl)-N-(2-methylpropyl)pyridine-3-sulfonamide

Cat. No.: B2660096
CAS No.: 1375188-44-5
M. Wt: 340.82
InChI Key: NOPRAASNNBRIBY-UHFFFAOYSA-N
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Description

6-chloro-N-(3-hydroxyphenyl)-N-(2-methylpropyl)pyridine-3-sulfonamide is a synthetic organic compound characterized by its unique structural components, including a chloro-substituted pyridine ring, a hydroxyphenyl group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-hydroxyphenyl)-N-(2-methylpropyl)pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the chlorinated pyridine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where the sulfonamide intermediate reacts with a hydroxyphenyl derivative under basic conditions.

    Alkylation: The final step involves the alkylation of the nitrogen atom with 2-methylpropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) under anhydrous conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(3-hydroxyphenyl)-N-(2-methylpropyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-hydroxyphenyl)-N-(2-methylpropyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The hydroxyphenyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity. The chloro group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological

Properties

IUPAC Name

6-chloro-N-(3-hydroxyphenyl)-N-(2-methylpropyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-11(2)10-18(12-4-3-5-13(19)8-12)22(20,21)14-6-7-15(16)17-9-14/h3-9,11,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPRAASNNBRIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC(=CC=C1)O)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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